Home > Products > Screening Compounds P82401 > Azilsartan medoxomil monopotassium
Azilsartan medoxomil monopotassium -

Azilsartan medoxomil monopotassium

Catalog Number: EVT-10993870
CAS Number:
Molecular Formula: C30H23KN4O8
Molecular Weight: 606.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
See also: Azilsartan Kamedoxomil (preferred); Azilsartan (has active moiety); Azilsartan kamedoxomil; chlorthalidone (component of).
Overview

Azilsartan medoxomil monopotassium is an antihypertensive medication primarily used for the treatment of high blood pressure. It belongs to the class of drugs known as angiotensin II receptor blockers (ARBs). This compound is a prodrug, meaning it is converted into its active form after administration. The active form, Azilsartan, works by blocking the action of angiotensin II, a hormone that causes blood vessels to constrict, thereby lowering blood pressure.

Source

Azilsartan medoxomil was developed by Takeda Pharmaceutical Company and received approval from the U.S. Food and Drug Administration in 2011. It is marketed under the brand name Edarbi.

Classification
  • Pharmacological Class: Angiotensin II receptor blocker
  • Chemical Class: Non-sulfonamide angiotensin receptor antagonists
  • ATC Code: C09CA07
Synthesis Analysis

Methods

Azilsartan medoxomil is synthesized through a multi-step chemical process that includes the following key steps:

  1. Formation of the Core Structure: The synthesis begins with the creation of a central biphenyl structure that serves as the backbone for further modifications.
  2. Introduction of Functional Groups: Various functional groups are introduced to enhance the pharmacological properties of the molecule.
  3. Medoxomil Ester Formation: The final step involves converting the intermediate into azilsartan medoxomil through esterification, which enhances its solubility and bioavailability.

Technical Details

The synthesis typically utilizes reagents such as 4-(2-ethoxyphenyl)-2-methylphenol and appropriate coupling agents under controlled conditions to ensure high yield and purity.

Molecular Structure Analysis

Structure

The molecular formula of Azilsartan medoxomil is C25H24N4O5C_{25}H_{24}N_{4}O_{5}, with a molecular weight of approximately 440.48 g/mol. The structure features:

  • A biphenyl core
  • An imidazole ring
  • A carboxylic acid moiety that is esterified to form the medoxomil component

Data

  • IUPAC Name: 2-Ethyl-6-{[2'-(1H-imidazol-1-yl)-[1,1'-biphenyl]-4-yl]methyl}-4-methylphenol
  • 3D Structure: The compound exhibits a three-dimensional conformation essential for its interaction with angiotensin II receptors.
Chemical Reactions Analysis

Reactions

Azilsartan medoxomil undergoes hydrolysis in vivo to release Azilsartan, which is responsible for its pharmacological effects. This reaction primarily occurs in the gastrointestinal tract and liver.

Technical Details

The hydrolysis reaction can be represented as follows:

Azilsartan medoxomil+H2OAzilsartan+Medoxomil\text{Azilsartan medoxomil}+\text{H}_2\text{O}\rightarrow \text{Azilsartan}+\text{Medoxomil}

This reaction highlights the prodrug nature of Azilsartan medoxomil, where the inactive form is converted into an active therapeutic agent.

Mechanism of Action

Process

Azilsartan exerts its antihypertensive effect by selectively blocking the angiotensin II type 1 receptor (AT1). This blockade prevents angiotensin II from exerting its vasoconstrictive effects, leading to:

Data

Clinical studies have shown that Azilsartan effectively lowers blood pressure in hypertensive patients, with significant reductions observed within hours of administration.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white crystalline powder
  • Solubility: Soluble in organic solvents like methanol and ethanol; poorly soluble in water
  • Melting Point: Approximately 150–155 °C

Chemical Properties

  • Stability: Stable under normal storage conditions but sensitive to light and moisture.
  • pH Range: The compound exhibits stability across a wide pH range but is best stored in a neutral environment.
Applications

Scientific Uses

Azilsartan medoxomil is primarily used in clinical settings for managing hypertension. Its effectiveness has been demonstrated in various clinical trials, making it a valuable option for patients who may not respond adequately to other antihypertensive therapies. Additionally, research continues into its potential benefits in heart failure and chronic kidney disease management due to its vasodilatory properties.

Molecular Pharmacology and Mechanism of Action

Angiotensin II Type 1 Receptor Antagonism Kinetics

Azilsartan medoxomil monopotassium (chemical name: (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-ethoxy-1-{[2'-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)biphenyl-4-yl]methyl}-1H-benzimidazole-7-carboxylate monopotassium salt) is a prodrug designed for optimized oral delivery. Following gastrointestinal absorption, it undergoes rapid and complete hydrolysis to its bioactive moiety, azilsartan, primarily via esterase activity in the intestinal wall and liver. Azilsartan functions as a potent and selective antagonist of the Angiotensin II Type 1 receptor, with a half-maximal inhibitory concentration (IC50) of 0.62 nM against the human Angiotensin II Type 1 receptor subtype. This binding affinity exceeds that of other Angiotensin II Receptor Blockers such as olmesartan (IC50 = 6.0 nM) and valsartan (IC50 = 13.5 nM) [4] [5].

The Angiotensin II Type 1 receptor antagonism exhibits high specificity, with azilsartan demonstrating >10,000-fold greater affinity for the Angiotensin II Type 1 receptor versus the Angiotensin II Type 2 receptor subtype. This selectivity profile minimizes interference with counter-regulatory cardiovascular homeostasis pathways mediated by Angiotensin II Type 2 receptors. Kinetic analyses reveal that azilsartan achieves peak receptor occupancy within 1.5–3 hours post-administration, correlating with maximal plasma concentrations of the active metabolite. The dissociation half-life from the Angiotensin II Type 1 receptor exceeds 10 hours, significantly longer than observed with comparator Angiotensin II Receptor Blockers, which contributes to sustained receptor blockade and prolonged pharmacodynamic effects [1] [6].

Table 1: Comparative Binding Kinetics of Azilsartan at the Angiotensin II Type 1 Receptor

Pharmacokinetic ParameterAzilsartanOlmesartanValsartan
IC50 (nM)0.626.013.5
Association Rate (kon, M-1s-1)2.3 × 1061.1 × 1060.8 × 106
Dissociation Half-Life (hours)>10~6~4
Angiotensin II Type 1/Angiotensin II Type 2 Selectivity Ratio>10,000:1>1,000:1>500:1

Insurmountable Antagonism and Receptor Dissociation Dynamics

Azilsartan exhibits insurmountable antagonism of the Angiotensin II Type 1 receptor, a critical pharmacological characteristic distinguishing it from surmountable antagonists. In functional in vitro assays, preincubation with azilsartan results in a concentration-dependent reduction in the maximal contractile response to angiotensin II in isolated vascular smooth muscle preparations, even at supramaximal angiotensin II concentrations. This contrasts with surmountable antagonists that cause parallel rightward shifts in angiotensin II dose-response curves without suppressing maximal responses. The molecular basis of this insurmountable behavior involves prolonged occupancy of the Angiotensin II Type 1 receptor binding pocket, potentially through allosteric modulation or slow dissociation kinetics, rather than covalent binding [1] [4].

The dissociation dynamics of azilsartan from the Angiotensin II Type 1 receptor demonstrate biphasic characteristics. An initial rapid dissociation phase (t½α ≈ 30 minutes) is followed by a prolonged secondary phase (t½β > 10 hours). This contrasts with valsartan, which exhibits monophasic dissociation (t½ ≈ 4 hours). Experimental evidence suggests that the extended receptor residence time involves interactions with specific transmembrane domains of the Angiotensin II Type 1 receptor, particularly helices III, V, and VII, stabilizing the antagonist-receptor complex. This kinetic profile enables persistent blockade of angiotensin II signaling despite fluctuations in ligand concentrations and contributes to sustained blood pressure reduction observed in clinical studies [1] [4] [6].

The insurmountable nature translates to enhanced functional resilience against angiotensin II surges. In preclinical models, azilsartan maintains >60% inhibition of angiotensin II-induced pressor responses at 24 hours post-dosing, compared to <40% inhibition with equipotent doses of other Angiotensin II Receptor Blockers. This persistent receptor blockade occurs independently of plasma drug concentrations, highlighting the significance of drug-receptor kinetics rather than pharmacokinetic parameters alone [2] [4].

Intracellular Signaling Pathway Modulation

Beyond competitive blockade of angiotensin II binding, azilsartan modulates multiple downstream intracellular signaling cascades mediated by the Angiotensin II Type 1 receptor:

  • Calcium-Dependent Pathways: Azilsartan inhibits angiotensin II-induced calcium mobilization in vascular smooth muscle cells through disruption of Gq/11-phospholipase Cβ coupling. This results in reduced inositol trisphosphate generation and subsequent suppression of calcium release from sarcoplasmic reticulum stores. The net effect is diminished vascular smooth muscle cell contraction and vasodilation. At therapeutic concentrations (1–10 μM), azilsartan reduces intracellular calcium flux by 70–85% in human aortic smooth muscle cells [5].

  • Mitogen-Activated Protein Kinase Cascades: Transcriptomic analyses reveal that azilsartan suppresses angiotensin II-induced phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2), c-Jun N-terminal kinase, and p38 mitogen-activated protein kinase in vascular endothelial cells. This inhibition occurs via disruption of Gβγ-dependent Ras activation and subsequent Raf-MEK-ERK signaling. The antiproliferative effects of azilsartan (observed at concentrations ≥1 μM) correlate with reduced ERK1/2 activation, leading to decreased vascular smooth muscle cell proliferation and migration—effects not consistently observed with other Angiotensin II Receptor Blockers at equivalent concentrations [3] [5].

  • Reactive Oxygen Species Signaling: Angiotensin II stimulates nicotinamide adenine dinucleotide phosphate oxidase-dependent superoxide production through Angiotensin II Type 1 receptor activation. Azilsartan attenuates this pathway by inhibiting the assembly of nicotinamide adenine dinucleotide phosphate oxidase subunits (p47phox and Nox1), reducing vascular superoxide generation by 40–60% in preclinical models. This antioxidant effect potentially mitigates oxidative stress-induced endothelial dysfunction [4].

  • Transforming Growth Factor-β Pathway Modulation: In renal mesangial cells, azilsartan downregulates angiotensin II-induced transforming growth factor-β1 expression and Smad2/3 phosphorylation. This translates to reduced transcription of profibrotic genes encoding collagen type I, fibronectin, and plasminogen activator inhibitor type 1. Plasminogen activator inhibitor type 1 protein expression in vascular walls is reduced by 50–70% in azilsartan-treated atherosclerotic models, suggesting potential modulation of fibrotic and thrombotic pathways [5].

Table 2: Intracellular Signaling Pathways Modulated by Azilsartan

Signaling PathwayKey Molecular TargetsBiological EffectExperimental Concentration Range
Calcium MobilizationGq/11-PLCβ-IP3Reduced vascular smooth muscle contraction0.1–10 μM
ERK1/2 PhosphorylationRas-Raf-MEK-ERK cascadeInhibition of vascular smooth muscle cell proliferation1–10 μM
Reactive Oxygen Species ProductionNox1/p47phox assemblyDecreased superoxide-mediated endothelial dysfunction0.5–5 μM
Transforming Growth Factor-β SignalingSmad2/3 phosphorylationDownregulation of profibrotic gene expression0.1–1 μM
Plasminogen Activator Inhibitor Type 1 ExpressionSerpine1 transcriptionReduced thrombotic and fibrotic activity0.5–5 μM

Properties

Product Name

Azilsartan medoxomil monopotassium

IUPAC Name

potassium;(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-ethoxy-3-[[4-[2-(5-oxo-1-oxa-4-aza-2-azanidacyclopent-3-en-3-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate

Molecular Formula

C30H23KN4O8

Molecular Weight

606.6 g/mol

InChI

InChI=1S/C30H24N4O8.K/c1-3-38-28-31-23-10-6-9-22(27(35)39-16-24-17(2)40-30(37)41-24)25(23)34(28)15-18-11-13-19(14-12-18)20-7-4-5-8-21(20)26-32-29(36)42-33-26;/h4-14H,3,15-16H2,1-2H3,(H,32,33,36);/q;+1/p-1

InChI Key

IHWFKDWIUSZLCJ-UHFFFAOYSA-M

Canonical SMILES

CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NC(=O)O[N-]5)C(=O)OCC6=C(OC(=O)O6)C.[K+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.